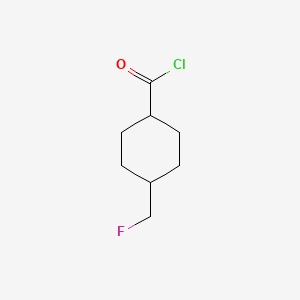
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluoromethyl group attached to the cyclohexane ring and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclohexane with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to introduce the fluoromethyl group. The resulting fluoromethylcyclohexane is then reacted with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to form the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent chlorination step is carried out in reactors designed to safely manage the exothermic nature of the reaction with thionyl chloride or oxalyl chloride.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination step to introduce the carbonyl chloride group.
Hydrogen Fluoride (HF): Used for the fluorination of cyclohexane.
Lithium Aluminum Hydride (LiAlH₄): A reducing agent for converting the carbonyl chloride group to an alcohol.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
Scientific Research Applications
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive carbonyl chloride group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)cyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluoromethyl group can also participate in interactions with biological targets, potentially enhancing the compound’s stability and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)cyclohexane-1-carbonyl chloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Methyl)cyclohexane-1-carbonyl chloride: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(Fluoromethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom’s high electronegativity can also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
220573-28-4 |
|---|---|
Molecular Formula |
C8H12ClFO |
Molecular Weight |
178.63 g/mol |
IUPAC Name |
4-(fluoromethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5H2 |
InChI Key |
BCUOBTHSSHCIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CF)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
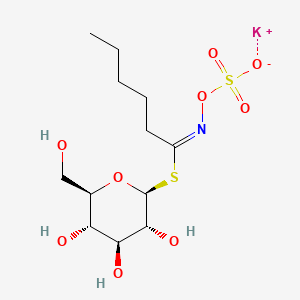
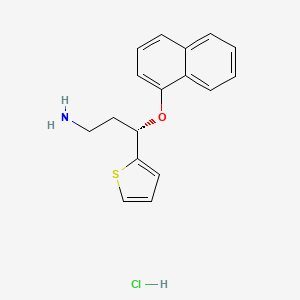
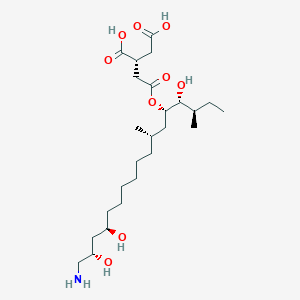
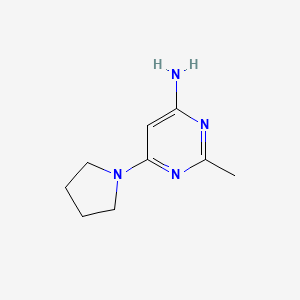
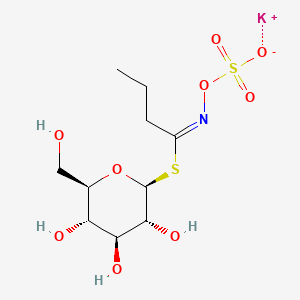
![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)
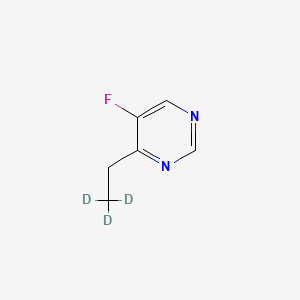
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

